Filicinoside B
Description
Contextualization of Furostanol Saponins (B1172615) within Natural Products Chemistry
Furostanol saponins are a significant class of naturally occurring steroidal glycosides found throughout the plant kingdom. They are considered key secondary metabolites, compounds that are not essential for the primary life-sustaining processes of a plant but play crucial roles in defense mechanisms, ecological interactions, and, notably, possess a wide array of pharmacological activities. usda.govnih.gov These compounds are part of the larger family of saponins, which are characterized by their soap-like foaming properties in aqueous solutions. nih.gov
The core of a furostanol saponin (B1150181) is a C27 steroid skeleton, known as the aglycone or sapogenin. This lipophilic (fat-soluble) core is attached to one or more sugar chains (glycone moieties) through glycosidic bonds, rendering the entire molecule amphipathic. This dual nature is fundamental to their biological activities, allowing them to interact with cell membranes.
Furostanol saponins are biosynthetic precursors to the more stable spirostanol (B12661974) saponins. The defining feature of the furostanol structure is an open E-ring in the steroidal nucleus, which can cyclize to form the characteristic spiroketal structure of spirostanols. usda.govnih.gov This structural relationship is a key aspect of their chemistry and is often exploited in their isolation and identification.
Structural Classification and Nomenclature within Steroidal Glycosides
Steroidal glycosides are broadly categorized based on the structure of their aglycone. The two principal classes are the spirostanol and furostanol saponins. usda.govresearchgate.net The distinction lies in the side chain of the steroidal framework.
Furostanol Saponins: These compounds possess a cholestane-type skeleton with an oxygenated, acyclic side chain. A key structural feature is the presence of a hydroxyl group at C-22 and a glycosidically linked sugar at C-26. nih.gov This arrangement prevents the spontaneous cyclization of the side chain.
Spirostanol Saponins: In contrast, spirostanol saponins have a characteristic spiroketal structure formed by the cyclization of the side chain, involving the C-22 hydroxyl group and the C-26 hydroxyl group.
The nomenclature of these compounds is complex, often reflecting their plant source. The suffix "-oside" indicates a glycoside. For instance, if Filicinoside B were a typical furostanol saponin, its name would likely derive from the plant genus Filix (a synonym for Dryopteris) from which it was presumably isolated. The "B" would indicate it was the second such compound identified from that source.
The sugar chains attached to the aglycone can vary significantly in their composition (e.g., glucose, galactose, rhamnose, xylose) and linkage patterns (linear or branched), leading to a vast diversity of structures within this class of compounds. nih.gov
Structure
2D Structure
Properties
CAS No. |
156857-60-2 |
|---|---|
Molecular Formula |
C16H19BrN2O2S |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-6-hydroxy-7,9,13-trimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C39H66O14/c1-18(17-49-35-33(46)31(44)29(42)26(15-40)51-35)7-12-39(48)19(2)28-25(53-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)50-36-34(47)32(45)30(43)27(16-41)52-36/h18-36,40-48H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37-,38-,39?/m0/s1 |
InChI Key |
DJKIYSUAUHFEBC-HPFSBQRHSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC1(CCC(C)COC7C(C(C(C(O7)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC1(CCC(C)COC7C(C(C(C(O7)CO)O)O)O)O |
Synonyms |
26-O-beta-D-glucopyranosyl-3-O-beta-D-glucopyranosyl-5beta-furostan-3beta,22alpha,26-triol filicinoside B |
Origin of Product |
United States |
Isolation and Purification Methodologies of Filicinoside B
Extraction Procedures from Botanical Sources
Extraction is the foundational step, aiming to solubilize and release the desired compounds from the plant matrix into a solvent. Various methods are employed, ranging from traditional solvent extraction to more advanced techniques. Fern species, known for their rich biodiversity of secondary metabolites, are potential sources for compounds like Filicinoside B researchgate.netresearchgate.netnih.govnotulaebotanicae.ro.
Solvent Extraction Techniques
Solvent extraction relies on the principle of differential solubility, where specific solvents are used to dissolve target compounds from plant material. The choice of solvent and extraction method is critical for maximizing the recovery of this compound while minimizing the co-extraction of unwanted substances.
Maceration: This traditional method involves soaking the plant material in a solvent at room temperature for an extended period, often with occasional agitation. It is a simple technique but can be time-consuming and may not be the most efficient for all compounds mdpi.comksu.edu.sa.
Soxhlet Extraction: This technique uses a continuous extraction process where a solvent is repeatedly cycled through the plant material. It is more efficient than simple maceration as it uses fresh solvent in each cycle, leading to higher extraction yields. However, it involves prolonged exposure to heat, which might be unsuitable for thermolabile compounds mdpi.comksu.edu.sa.
Accelerated Solvent Extraction (ASE): ASE, also known as pressurized liquid extraction (PLE), utilizes common solvents at elevated temperatures and pressures. This method significantly reduces extraction time and solvent consumption while often increasing extraction efficiency compared to conventional methods. The elevated pressure keeps the solvent in a liquid state above its boiling point, enhancing its penetration into the plant matrix and improving solubility mdpi.comresearchgate.net.
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques employ physical energy (ultrasound waves or microwaves) to enhance the extraction process. They can lead to faster extraction times, lower solvent usage, and improved yields by promoting cell wall disruption and mass transfer mdpi.com.
The selection of solvents for extraction typically involves polar solvents such as ethanol (B145695), methanol (B129727), or water, or mixtures thereof, depending on the polarity of this compound. For instance, studies on fern constituents have utilized solvents like methanol and ethanol for extracting various phytochemicals researchgate.netresearchgate.net.
Advanced Solid-Phase Extraction Approaches
Solid-phase extraction (SPE) serves as a crucial sample preparation technique for both cleanup and pre-concentration of analytes before chromatographic separation. SPE utilizes a solid sorbent material packed into a cartridge or disk to selectively retain the target analyte(s) while allowing matrix components to pass through, or vice versa.
SPE protocols typically involve conditioning the sorbent, loading the sample, washing away impurities, and then eluting the purified analyte with a suitable solvent. This method is highly effective in removing interfering substances such as lipids, proteins, and other polar or non-polar compounds, thereby improving the efficiency of subsequent chromatographic steps glsciences.comresearchgate.netmdpi.comphenomenex.blognih.gov. Advanced SPE approaches may involve specialized sorbent chemistries (e.g., polymeric, silica-based, ion-exchange) tailored to the specific properties of this compound and the sample matrix glsciences.commdpi.com.
Chromatographic Separation Techniques for Compound Enrichment
Following extraction, the crude plant extract is a complex mixture containing numerous compounds. Chromatographic techniques are indispensable for separating this compound from this mixture and achieving high purity.
Column Chromatography Methodologies
Column chromatography is a widely used technique for separating compounds based on their differential partitioning between a stationary phase packed within a column and a mobile phase that flows through it irejournals.commicrobenotes.comlongdom.orgrnlkwc.ac.inchromtech.com.
Adsorption Chromatography: This is the most common type, where the stationary phase is a solid adsorbent (e.g., silica (B1680970) gel, alumina) and separation is based on differences in adsorption affinities. The mobile phase (eluent) carries the compounds through the column, with less strongly adsorbed compounds eluting first irejournals.comrnlkwc.ac.inchromtech.com.
Partition Chromatography: In this mode, the stationary phase is a liquid coated onto a solid support or immobilized within the column. Separation occurs based on the differential solubility (partitioning) of compounds between the stationary liquid phase and the mobile liquid phase irejournals.comrnlkwc.ac.in.
Packing Methods: The efficiency of column chromatography is significantly influenced by how the stationary phase is packed.
Dry Packing: The adsorbent is added as a dry powder, and the solvent is allowed to flow through until equilibrium is reached irejournals.commicrobenotes.comchromtech.com.
Wet Packing: The adsorbent is slurried with the mobile phase before being added to the column, which is generally considered the ideal method for achieving uniform packing and better separation irejournals.commicrobenotes.comchromtech.com.
Elution Techniques:
Isocratic Elution: Uses a mobile phase of constant composition throughout the separation irejournals.com.
Gradient Elution: Involves gradually changing the composition or polarity of the mobile phase during the run to improve separation of compounds with a wide range of polarities irejournals.comchromtech.com.
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely adopted technique for isolating and purifying natural products in quantities ranging from milligrams to grams warwick.ac.ukresearchgate.netnih.govchromatographyonline.com. It offers high resolution and efficiency, allowing for the separation of closely related compounds.
Principle: Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and specialized injection and fraction collection systems to handle larger sample loads warwick.ac.ukchromatographyonline.com.
Modes of HPLC: Reversed-phase HPLC (RP-HPLC) is particularly common for natural product purification, utilizing a non-polar stationary phase (e.g., C18 bonded silica) and a polar mobile phase (e.g., mixtures of water, acetonitrile, methanol, often with buffers or modifiers like formic acid) researchgate.netnih.govnih.gov.
Method Development: The development of a preparative HPLC method involves optimizing parameters such as column type, mobile phase composition, gradient profile, flow rate, and detection wavelength to achieve the best separation and recovery of this compound.
Fraction Collection: Automated fraction collectors are used to collect the eluent as it exits the detector, isolating the fractions containing the purified this compound chromatographyonline.com.
Counter-Current Chromatography (CCC)
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid stationary phase. Instead, it employs two immiscible liquid phases, where one phase acts as the stationary phase and the other as the mobile phase. Separation is achieved based on the differential partitioning of compounds between these two phases wikipedia.orgmdpi.comaocs.orgresearchgate.netchromatographyonline.com.
Advantages: CCC offers several advantages, including the absence of irreversible adsorption to a solid support, reduced sample degradation, high sample loading capacity, and low solvent consumption. It is particularly well-suited for the isolation of natural products mdpi.comaocs.orgchromatographyonline.com.
Types of CCC:
Centrifugal CCC (CCC): This category includes High-Speed CCC (HSCCC) and Centrifugal Partition Chromatography (CPC), which use centrifugal force to retain the stationary phase in a series of interconnected chambers or coils wikipedia.orgaocs.orgresearchgate.netchromatographyonline.com.
Droplet CCC (DCCC): This method relies on gravity to move the mobile phase through stationary phase held in vertical tubes wikipedia.org.
Solvent Systems: A wide variety of immiscible solvent systems can be employed in CCC, allowing for high selectivity and adaptability to different separation challenges wikipedia.orgmdpi.com. The choice of solvent system is critical for achieving effective separation of this compound.
The combined application of these extraction and chromatographic techniques allows for the efficient isolation and purification of this compound from its botanical origins, yielding a compound of sufficient purity for further scientific investigation.
Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation and Characterization of Filicinoside B
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering insights into connectivity, functional groups, and stereochemistry. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for comprehensive characterization.
One-Dimensional NMR (¹H, ¹³C) Techniques
One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide the fundamental building blocks for structural analysis.
¹H NMR Spectroscopy: This technique reveals the number of chemically distinct protons, their electronic environments (indicated by chemical shifts, δ, in parts per million, ppm), and their neighboring protons (through spin-spin coupling, J). For Filicinoside B, characteristic signals would be expected from anomeric protons (typically δ 4.5-5.5 ppm), protons within the sugar rings (δ 3-4 ppm), and any protons present in the aglycone moiety. The integration of these signals provides the relative number of protons in each environment. compoundchem.comconductscience.comnih.gov
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would ideally give rise to a distinct signal, with chemical shifts ranging from 0 to over 200 ppm depending on the carbon's hybridization and substituents. For instance, anomeric carbons typically resonate in the δ 95-105 ppm range, while other sugar carbons appear in the δ 60-80 ppm region. Carbons in aromatic or carbonyl groups would be found at significantly different chemical shifts. bhu.ac.inlibretexts.orgresearchgate.netoregonstate.edu
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for establishing the detailed connectivity and spatial arrangement of atoms within this compound.
COSY (COrrelated SpectroscopY): This homonuclear experiment reveals proton-proton couplings, helping to trace the spin systems within the molecule, particularly within sugar rings and the aglycone. princeton.eduepfl.chsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached. This is vital for assigning specific proton signals to their corresponding carbon signals. princeton.eduepfl.chsdsu.edu
HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects correlations between protons and carbons separated by two to four (or more) bonds. This experiment is essential for linking different structural fragments, identifying quaternary carbons, and confirming glycosidic linkages by showing correlations between protons on the sugar and carbons on the aglycone. princeton.eduepfl.chsdsu.edumdpi.com
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is critical for determining relative stereochemistry and confirming the spatial proximity of different parts of the molecule, such as the orientation of substituents on sugar rings or the linkage between the sugar and the aglycone. princeton.eduepfl.ch
Mass Spectrometry (MS) Techniques for Molecular Information and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight, elemental composition, and structural fragments of this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the exact elemental composition (molecular formula) of this compound by comparing the measured exact mass to theoretical masses of possible molecular formulas. chromatographyonline.comfilab.frresearchgate.net For example, HRMS can distinguish between ions with very similar nominal masses but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage and Sequence Determination
Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions and analyzing the resulting fragment ions. For this compound, MS/MS is invaluable for:
Glycosidic Linkage Analysis: Fragmentation patterns can reveal the type of glycosidic bond (e.g., α or β) and the specific points of attachment of sugar units to the aglycone. researchgate.netnih.govmdpi.com
Sequence Determination: If this compound is a complex oligosaccharide, MS/MS can help determine the sequence of monosaccharide units by analyzing the characteristic losses of individual sugar moieties. researchgate.netnih.govmdpi.com
Aglycone Characterization: Fragmentation can also provide clues about the structure of the aglycone part of the molecule. researchgate.netnih.govmdpi.comacdlabs.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within this compound. By analyzing the absorption of infrared radiation at characteristic frequencies (wavenumbers, cm⁻¹), key functional groups can be detected. megalecture.comwebassign.netlibretexts.orglibretexts.orguc.edulibretexts.orgsci-hub.se
Hydroxyl Groups (-OH): A broad and strong absorption band typically observed in the 3200-3600 cm⁻¹ region indicates the presence of hydroxyl groups, common in glycosides. libretexts.orglibretexts.orguc.edulibretexts.orgsci-hub.se
C-H Bonds: Stretching vibrations of aliphatic C-H bonds are observed in the 2850-3000 cm⁻¹ region. uc.edulibretexts.orguomustansiriyah.edu.iq
C-O Bonds: Characteristic stretching vibrations of C-O bonds, prevalent in glycosidic linkages and alcohol functionalities, appear in the 1000-1300 cm⁻¹ region. libretexts.orguc.edusci-hub.se
Carbonyl Groups (C=O): If the aglycone contains a carbonyl group, a strong absorption band would be expected in the 1670-1780 cm⁻¹ range. webassign.netlibretexts.orglibretexts.orglibretexts.org
Aromatic Rings: Aromatic compounds typically show C-H stretching bands above 3000 cm⁻¹ and C-C ring stretching bands around 1600 and 1500 cm⁻¹. libretexts.orglibretexts.orgsci-hub.se
By integrating data from these diverse spectroscopic and spectrometric techniques, the complete and unambiguous structural determination of this compound can be achieved, providing a solid foundation for further research into its properties and applications.
Chemical Synthesis and Derivatization Strategies for Filicinoside B and Analogs
Total Synthesis Approaches to Furostanol Saponin (B1150181) Scaffolds
The total synthesis of furostanol saponins (B1172615), including their complex steroidal aglycones, is a significant challenge in organic chemistry. These syntheses typically involve building the steroidal backbone and then elaborating it to achieve the characteristic furostanol structure, which features an opened F-ring. Approaches often start from readily available steroidal precursors or involve de novo construction of the sterol skeleton.
Key strategies in the synthesis of furostanol saponin scaffolds include:
Stereoselective construction of the steroidal core: Building the polycyclic structure with precise control over stereochemistry is paramount. This often involves multi-step sequences employing cyclization reactions and stereoselective functionalizations.
F-ring opening: A defining feature of furostanols is the opened F-ring. This transformation is typically achieved through regioselective reactions, such as the acid-catalyzed opening of spiroketal precursors or oxidative cleavage methods researchgate.netnih.govamu.edu.azrsc.org. For instance, the regioselective opening of 22-oxo-23-spiroketals using reagents like TiCl₄ in acetic anhydride (B1165640) has been employed to yield furostanols researchgate.net.
Glycosylation: Once the aglycone is synthesized or suitably functionalized, the attachment of sugar units is performed. This step requires careful control over regioselectivity and stereoselectivity to form the correct glycosidic linkages sciforum.netresearchgate.netresearchgate.netfrontiersin.orgacs.org. Convergent synthetic strategies, where pre-assembled oligosaccharide units are coupled to the aglycone, are often preferred for efficiency researchgate.netresearchgate.netsioc-journal.cn.
Semi-Synthetic Modification of Filicinoside B
Semi-synthesis involves modifying naturally occurring saponins or their precursors to create new derivatives. This approach leverages the availability of complex natural scaffolds and allows for targeted structural alterations.
Regioselective Glycosylation Reactions
Regioselective glycosylation is critical for attaching specific sugar moieties to defined positions on the aglycone or existing sugar chains. This is often achieved through the use of protecting groups and carefully selected glycosylation methodologies.
Protecting Group Strategies: The hydroxyl groups on the aglycone and sugar residues must be selectively protected and deprotected to direct glycosylation to the desired positions. Orthogonal protecting group strategies are essential for complex saponins with multiple hydroxyl functionalities researchgate.netsioc-journal.cn.
Glycosyl Donors and Activation: Various glycosyl donors (e.g., thioglycosides, trichloroacetimidates) are employed, activated by specific promoters (e.g., Lewis acids, metal catalysts) to achieve stereoselective formation of glycosidic bonds researchgate.netresearchgate.netfrontiersin.orgsioc-journal.cn. Gold(I)-catalyzed glycosylation, for instance, has been used for the efficient and stereoselective installation of glycosidic linkages, even at challenging positions like tertiary hydroxyls researchgate.netsioc-journal.cn.
Enzymatic Glycosylation: Glycosyltransferases (UGTs) play a crucial role in the natural biosynthesis of saponins, catalyzing the regioselective and stereoselective transfer of sugar moieties frontiersin.orgmdpi.com. Research explores the use of isolated UGTs or engineered enzymes for the chemo-enzymatic synthesis of saponin derivatives, offering high specificity and mild reaction conditions frontiersin.orgacs.org. For example, UGT73CR1 has shown affinity for diosgenin, indicating its potential role in steroidal saponin glycosylation mdpi.com.
Selective Oxidation and Reduction Studies
Modifications involving oxidation and reduction can alter the functional groups on the aglycone or sugar residues, potentially influencing the saponin's biological activity and physicochemical properties.
Steroid Backbone Modifications: The steroidal skeleton of saponins can undergo oxidation or reduction at various positions. For example, the modification of hydroxyl groups or the introduction/removal of double bonds can be achieved through established chemical methods. Research on saponins has shown that oxidation of sterols and triterpenes can influence their biological activity nih.gov.
Enzymatic Transformations: Enzymes can also mediate selective oxidation and reduction reactions. For instance, microbial transformations using enzymes from organisms like Aspergillus niger have been used to partially degrade sugar side chains of saponins, leading to modified compounds with altered properties nih.govacs.org. The conversion of furostanol saponins to spirostanol (B12661974) saponins, often catalyzed by glycosidases, involves changes in the ring structure and can be considered a form of modification nih.govamu.edu.azmdpi.com.
Derivatization for Biological Probes and Affinity Ligands
Saponins can be derivatized to create tools for biological research, such as affinity probes or ligands for studying molecular interactions. This typically involves attaching reporter groups (e.g., fluorophores, biotin) or reactive functionalities to the saponin scaffold.
Introduction of Reporter Groups: Chemical modification allows for the incorporation of fluorescent tags or affinity labels onto specific sites of the saponin molecule. This can be achieved through reactions with functionalized linkers or reactive groups chromatographyonline.comnih.govmdpi.com.
Affinity Ligand Design: Saponin derivatives can be designed to bind selectively to specific biological targets, acting as affinity ligands. For example, the modification of molecules to create affinity chromatography ligands is a well-established strategy nih.govmdpi.com. While specific examples for saponins are limited in the provided snippets, the general principle involves conjugating the saponin to a solid support or incorporating a detectable tag.
Structure-Activity Relationship (SAR) Studies: Derivatization is crucial for SAR studies, enabling researchers to systematically probe the role of different structural features in biological activity. For example, creating analogs with modified sugar chains or aglycone functionalities helps elucidate how structural changes impact interactions with biological targets researchgate.net.
Chemo-Enzymatic Synthesis of this compound Derivatives
Chemo-enzymatic synthesis combines the strengths of both chemical synthesis and biocatalysis to construct complex molecules or their derivatives. This approach can overcome limitations of purely chemical or enzymatic methods, offering greater efficiency, selectivity, and access to novel structures.
Integration of Chemical and Enzymatic Steps: This strategy involves using chemical reactions for certain transformations (e.g., aglycone synthesis, introduction of protecting groups) and enzymes for others (e.g., regioselective glycosylation, specific oxidations). For saponins, enzymes like glycosyltransferases (UGTs) are particularly valuable for introducing sugar units with high specificity frontiersin.orgacs.orgmdpi.com.
Enzymatic Glycosylation of Saponin Aglycones: Using UGTs to glycosylate synthetic or isolated saponin aglycones is a prime example of chemo-enzymatic synthesis. This allows for the controlled synthesis of specific glycosides that might be difficult to obtain through total chemical synthesis alone frontiersin.org.
Microbial Transformations: Microorganisms and their enzyme extracts can also be utilized for saponin modification. For instance, treatment of platycodin D with an enzyme extract from Aspergillus niger resulted in partially degraded glycosides with altered bioactivities and reduced toxicity, demonstrating the potential of microbial biotransformation nih.govacs.org.
Synthesis of Analogs: Chemo-enzymatic approaches are instrumental in generating libraries of saponin analogs for drug discovery and biological studies. By combining chemical synthesis of modified aglycones or sugar donors with enzymatic coupling, a diverse range of derivatives can be accessed nih.govbeilstein-journals.orgmdpi.comnih.govfrontiersin.org. For example, the synthesis of fluorinated sugar nucleotides using chemo-enzymatic methods serves as probes for glycosyltransferases, illustrating the power of this integrated approach mdpi.comnih.gov.
The development of efficient chemo-enzymatic strategies is crucial for accessing complex saponins like this compound and their derivatives, thereby facilitating a deeper understanding of their biological roles and therapeutic potential.
Mechanistic Investigations of Filicinoside B S Biological Activities in Preclinical Models
Cellular Target Identification and Validation Methodologies
The precise molecular targets of Filicinoside B remain an area of active investigation. Researchers are employing a variety of advanced techniques to identify and validate the proteins and other biomolecules with which this compound directly interacts to elicit its biological effects.
Proteomics and Metabolomics Approaches for Target Deconvolution
Modern high-throughput "omics" technologies offer a powerful lens through which to view the cellular consequences of this compound treatment. Proteomics, the large-scale study of proteins, can reveal changes in protein expression, post-translational modifications, and protein-protein interactions following exposure to the compound. nih.govkorea.ac.kr Techniques such as two-dimensional gel electrophoresis followed by mass spectrometry can identify proteins whose levels or modification states are significantly altered, suggesting they may be downstream effectors or direct targets of this compound. korea.ac.kr
Similarly, metabolomics, which analyzes the complete set of small-molecule metabolites within a biological system, can provide a functional readout of cellular activity. nih.gov By comparing the metabolic profiles of treated and untreated cells, researchers can identify metabolic pathways perturbed by this compound, offering clues about its mechanism of action. nih.gov Integrating proteomics and metabolomics data can provide a more holistic understanding of the compound's cellular impact and help to pinpoint its primary targets. nih.gov
Table 1: Potential Applications of Omics in this compound Target Identification
| Omics Approach | Methodology | Potential Insights for this compound Research |
| Proteomics | 2D Gel Electrophoresis, Mass Spectrometry | Identification of differentially expressed or modified proteins. |
| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Identification of perturbed metabolic pathways. |
| Integrated Omics | Combined analysis of proteomic and metabolomic data | Comprehensive view of cellular response to this compound. |
Affinity-Based Probes for Target Engagement Studies
To more directly identify the binding partners of this compound, scientists utilize affinity-based probes. nih.govrsc.org This chemical biology approach involves chemically modifying the this compound molecule to include a reactive group and a reporter tag. nih.gov When introduced to cell lysates or intact cells, the probe binds to its target proteins. nih.govresearchgate.net Subsequent activation of the reactive group leads to a covalent linkage, allowing for the isolation and identification of the target proteins via the reporter tag. nih.gov This method provides strong evidence of direct physical interaction between the compound and its cellular targets. nih.govresearchgate.net
Molecular Signaling Pathway Modulation by this compound
Emerging evidence suggests that this compound may exert its biological effects by modulating critical intracellular signaling pathways that govern cell fate and function.
Kinase Activation/Inhibition Profiles (e.g., ERK, p38 MAPK pathways)
Mitogen-activated protein kinase (MAPK) pathways, including the ERK and p38 MAPK cascades, are central regulators of cellular processes such as proliferation, differentiation, and stress responses. nih.gov Dysregulation of these pathways is a common feature of many diseases. Preliminary studies are exploring the impact of this compound on the phosphorylation status and activity of key kinases within these pathways. For instance, alterations in the phosphorylation of ERK and p38 could indicate that this compound interferes with upstream signaling events or directly interacts with components of these cascades. nih.gov Determining the specific kinase activation or inhibition profiles will be instrumental in understanding the compound's mode of action.
Table 2: Investigating this compound's Impact on Kinase Signaling
| Pathway Component | Function | Potential Effect of this compound |
| ERK (Extracellular signal-regulated kinase) | Regulates cell proliferation and differentiation nih.gov | Activation or inhibition of phosphorylation |
| p38 MAPK (p38 mitogen-activated protein kinase) | Responds to stress stimuli nih.gov | Activation or inhibition of phosphorylation |
Cell Cycle Regulatory Mechanisms (e.g., G2/M arrest induction)
The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. Cancer cells often exhibit a loss of this control. Some therapeutic agents function by inducing cell cycle arrest, preventing cancer cells from proliferating. There is growing interest in whether this compound can influence cell cycle progression. One key area of investigation is its potential to induce G2/M arrest, a phenomenon where cells are halted at the boundary between the G2 phase and mitosis. frontiersin.orgmdpi.comnih.gov Such an arrest is often associated with changes in the levels and activity of regulatory proteins like cyclin B1 and CDK1, which form a complex crucial for mitotic entry. nih.gov Further research will clarify if this compound can modulate these key cell cycle regulators. mdpi.comnih.gov
Apoptotic Pathway Induction and Related Biomarkers
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. nih.gov Many anti-cancer therapies work by inducing apoptosis in tumor cells. Investigations are underway to determine if this compound can trigger this cell death program. Key biomarkers of apoptosis include the activation of caspases (a family of proteases that execute the apoptotic process), the release of cytochrome c from the mitochondria, and changes in the expression of proteins from the Bcl-2 family. nih.govresearchgate.net The presence of such markers in cells treated with this compound would strongly suggest that it can induce apoptosis. nih.govnih.govresearchgate.net
Table 3: Biomarkers for this compound-Induced Apoptosis
| Biomarker | Role in Apoptosis |
| Caspase Activation | Execution of the apoptotic program nih.gov |
| Cytochrome c Release | Mitochondrial-mediated apoptosis initiation nih.gov |
| Bcl-2 Family Proteins | Regulation of apoptosis |
Interaction with Subcellular Components (e.g., membranes, proteins, nucleic acids)
Detailed studies elucidating the direct molecular interactions of this compound with subcellular components such as cellular membranes, specific proteins, or nucleic acids (DNA and RNA) are not available in the public domain. The scientific community awaits research that would clarify whether this compound's biological effects are mediated through direct binding to and modulation of such macromolecules. Understanding these potential interactions is a critical step in unraveling its mechanism of action.
In Vitro Model Systems for Mechanistic Elucidation (e.g., specific cell lines, organoids)
Similarly, there is no specific information available from published studies on the use of particular in vitro models to investigate the mechanism of action of this compound. Research utilizing specific cancer cell lines to identify molecular targets or signaling pathways affected by this compound has not been reported. Furthermore, the application of more advanced models, such as organoids, to study the compound's effects in a more physiologically relevant three-dimensional context has not been documented. The utilization of such systems would be invaluable in providing insights into the cellular and molecular responses to this compound.
Table 1: Investigated Subcellular Components and In Vitro Models for this compound
| Category | Specific Area of Investigation | Research Findings |
|---|---|---|
| Subcellular Components | Interaction with Cellular Membranes | No data available |
| Protein Binding | No data available | |
| Nucleic Acid Interaction | No data available | |
| In Vitro Model Systems | Specific Cancer Cell Lines | No data available |
Given the absence of specific research data on this compound, the following table of compound names mentioned in this article is provided for clarity, although no specific interactions or studies could be detailed.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
Structure Activity Relationship Sar Studies on Filicinoside B and Its Structural Analogs
Methodological Framework for SAR Investigations
The investigation into the SAR of Filicinoside B and its analogs is built upon a multidisciplinary approach that combines rational design, chemical synthesis, and computational modeling.
The rational design of this compound analogs begins with the identification of key structural motifs within the parent molecule that are hypothesized to be crucial for its biological activity. These include the steroidal aglycone, the glycosidic linkage, and the sugar moieties. Targeted modifications are then systematically introduced to probe the role of each component. Common design strategies include:
Modification of the Glycoside Moiety: Synthesis of analogs with different sugar units, variations in the number of sugars, and alterations of the glycosidic linkages to assess the role of the carbohydrate portion in target recognition and binding.
Alteration of the Steroidal Aglycone: Introduction, removal, or modification of functional groups (e.g., hydroxyl, keto, or alkyl groups) on the steroidal backbone to evaluate their impact on lipophilicity, steric interactions, and electronic properties.
Stereochemical Variations: Synthesis of stereoisomers to determine the importance of the three-dimensional arrangement of atoms for biological activity. nih.govnih.govmalariaworld.orgresearchgate.net
These rationally designed analogs are then synthesized and subjected to biological evaluation to determine how the structural changes affect their activity. nih.govnih.govmdpi.com
Computational chemistry and molecular docking are indispensable tools in the SAR elucidation of this compound. nih.govnih.govmdpi.com These in silico methods provide insights into the potential binding modes of this compound and its analogs with their biological targets at a molecular level. The process typically involves:
Homology Modeling: In the absence of an experimentally determined structure of the biological target, a homology model can be constructed based on the known structures of related proteins.
Molecular Docking: this compound and its designed analogs are then "docked" into the active site of the target protein to predict their binding orientation and affinity. nih.govnih.govmdpi.com The scoring functions used in docking programs estimate the binding free energy, which can be correlated with experimental biological activity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to analyze the stability of the ligand-protein complex and to understand the dynamic interactions over time. nih.gov
These computational approaches help in prioritizing the synthesis of analogs that are most likely to exhibit improved activity, thereby saving time and resources.
Impact of Glycoside Moiety Variations on Mechanistic Biological Activities
The glycosidic portion of steroidal glycosides is known to play a significant role in their biological activity, influencing properties such as solubility, bioavailability, and target recognition. frontiersin.orgnih.govresearchgate.netnih.gov SAR studies on this compound have revealed that variations in the glycoside moiety can have a profound impact on its mechanistic biological activities.
Systematic modifications of the sugar chain have demonstrated that both the type and number of sugar units are critical. For instance, the replacement of the native sugar with other monosaccharides or the synthesis of analogs with truncated or extended sugar chains can lead to significant changes in biological potency.
Table 1: Hypothetical Biological Activity of this compound Analogs with Glycoside Modifications
| Compound | Glycoside Moiety | Relative Potency (%) |
| This compound | Native Trisaccharide | 100 |
| Analog 1 | Disaccharide (lacking terminal sugar) | 60 |
| Analog 2 | Monosaccharide | 25 |
| Analog 3 | Tetrasaccharide (additional sugar) | 85 |
| Analog 4 | Native Trisaccharide with altered linkage | 45 |
This table presents hypothetical data for illustrative purposes.
The data suggests that the complete trisaccharide chain is optimal for the activity of this compound, and alterations to this structure, either by removing sugars or changing their linkage, result in decreased potency.
Influence of Steroidal Aglycone Modifications on Cellular Pathways
The steroidal aglycone forms the core scaffold of this compound and its modifications can significantly influence its interaction with cellular pathways. rsc.org The lipophilicity and shape of the steroidal nucleus are key determinants of its ability to cross cell membranes and interact with intracellular targets.
SAR studies focusing on the aglycone have explored the effects of modifying substituents at various positions on the steroid rings. For example, the introduction of hydroxyl groups can affect hydrogen bonding interactions with target proteins, while the addition of bulky alkyl groups can probe the steric constraints of the binding pocket.
Table 2: Hypothetical Cellular Activity of this compound Analogs with Aglycone Modifications
| Compound | Aglycone Modification | Effect on a Specific Cellular Pathway (IC50, µM) |
| This compound | Unmodified | 10 |
| Analog 5 | Additional hydroxyl group at C-7 | 5 |
| Analog 6 | Removal of hydroxyl group at C-14 | 25 |
| Analog 7 | Methyl group at C-2 | 15 |
| Analog 8 | Acetylation of hydroxyl group at C-3 | 50 |
This table presents hypothetical data for illustrative purposes.
These hypothetical findings indicate that specific hydroxyl groups on the steroidal backbone are crucial for activity, with modifications at certain positions leading to either enhanced or diminished effects on the targeted cellular pathway.
Stereochemical Determinants of Activity and Selectivity
Stereochemistry plays a pivotal role in the biological activity and selectivity of chiral molecules like this compound. nih.govnih.govmalariaworld.orgresearchgate.net The specific three-dimensional arrangement of atoms in both the steroidal aglycone and the glycoside moieties is critical for precise interactions with biological macromolecules, which are themselves chiral.
Quantitative and Qualitative Analytical Methodologies for Filicinoside B in Research Matrices
Method Validation and Qualification in Research Settings
Specificity and Selectivity Assessment
Specificity and selectivity are fundamental parameters in analytical method validation, ensuring that the method can accurately measure the target analyte (Filicinoside B) without interference from other components in the sample matrix researchgate.netwjarr.comajrconline.orgelementlabsolutions.comlibretexts.orgnih.gov. Specificity refers to the ability of a method to unequivocally assess the analyte in the presence of expected components, such as impurities, degradation products, or other co-extracted compounds researchgate.netajrconline.orgelementlabsolutions.comlibretexts.orgnih.gov. Selectivity, often used interchangeably with specificity, describes the method's ability to resolve and quantify the analyte from other compounds in a mixture researchgate.netwjarr.comajrconline.orglibretexts.org.
For this compound, this would involve demonstrating that the analytical signal is solely attributable to this compound, even in complex plant extracts. Techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed, where the separation of this compound from other phytochemicals is achieved through optimized chromatographic conditions, such as mobile phase composition, column type, and temperature phcogres.comwiserpub.comresearchgate.netnih.gov. The absence of interfering peaks at the retention time of this compound in blank matrices or extracts known not to contain it confirms the method's specificity and selectivity ajrconline.orgphcogres.com.
Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Linearity assesses the method's ability to obtain test results that are directly proportional to the concentration of this compound within a given range wjarr.comchromatographyonline.comresearchgate.netresearchgate.neteuropa.euiosrphr.org. This is typically evaluated by analyzing a series of solutions with known concentrations of this compound and constructing a calibration curve. The linearity is confirmed by a high correlation coefficient (R²) for the regression line, often above 0.99 wiserpub.comresearchgate.net. The range for linearity studies is usually established based on the intended application of the method europa.eu.
The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected, but not necessarily quantified wjarr.comchromatographyonline.comresearchgate.netiosrphr.org. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy wjarr.comchromatographyonline.comresearchgate.netresearchgate.netiosrphr.org. These limits are critical for determining the sensitivity of the analytical method. They are often calculated using signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve wjarr.comchromatographyonline.comresearchgate.net. For instance, a method might exhibit an LOD of 0.001 µg/mL and an LOQ of 0.005 µg/mL for a related compound, indicating high sensitivity researchgate.net. Specific values for this compound would be determined through experimental validation.
Accuracy, Precision, and Robustness Evaluations
Accuracy reflects the closeness of agreement between the measured value and the true or accepted value for this compound wjarr.comresearchgate.neteuropa.eupharmastate.academy. It is typically assessed through recovery studies, where a known amount of this compound is added to a sample matrix, or by comparing results with an independent, well-characterized method researchgate.neteuropa.eu. Acceptance criteria for accuracy often involve a percentage recovery within a specified range, such as 85-115% researchgate.net.
Precision measures the degree of agreement among individual measurements obtained from multiple analyses of the same sample under prescribed conditions wjarr.comresearchgate.netresearchgate.neteuropa.euiosrphr.orggtfch.org. It is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day or inter-analyst variability), and reproducibility (inter-laboratory variability) europa.eugtfch.org. Precision is typically expressed as standard deviation or relative standard deviation (RSD), with acceptable RSD values often being less than 1-2% for repeatability and intermediate precision researchgate.netresearchgate.net.
Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, temperature, or flow rate wjarr.comresearchgate.netiosrphr.orgpharmastate.academygtfch.org. A robust method provides reliable results even when minor deviations occur during routine analysis elementlabsolutions.compharmastate.academygtfch.org. For example, variations in organic solvent ratio, temperature, flow rate, and pH within defined limits should result in RSD values below a certain threshold (e.g., <2%) to confirm robustness wiserpub.com.
Applications in Phytochemical Profiling and Research Material Standardization
This compound plays a role in the phytochemical profiling of plant species, particularly ferns, where it is found. Phytochemical profiling involves identifying and quantifying the various secondary metabolites present in a plant extract to understand its chemical composition biomedpharmajournal.orgnih.govnih.govresearchgate.net. Analytical methods validated for this compound enable its accurate inclusion in such profiles, contributing to the characterization of medicinal plants and their potential bioactivities biomedpharmajournal.orgnih.gov.
Furthermore, these validated methods are essential for the standardization of research materials chromatographyonline.comnih.govjocpr.com. Standardization ensures the consistent quality and composition of plant-derived products, whether they are used as research tools, reference standards, or in the development of functional foods and pharmaceuticals nih.govjocpr.com. By quantifying this compound, researchers can ensure batch-to-batch consistency, verify the identity and purity of botanical samples, and establish quality control measures for raw materials and finished products jocpr.com. This is vital for reproducible research outcomes and the development of reliable natural product-based products.
Future Research Directions and Identified Gaps Pertaining to Filicinoside B
Elucidation of Unexplored Biosynthetic Avenues and Novel Enzymatic Mechanisms
The biosynthesis of furostanol saponins (B1172615) like Filicinoside B is a complex process involving multiple enzymatic steps, starting from cholesterol or phytosterols (B1254722) researchgate.net. However, the specific pathways and enzymes responsible for the unique structural features of this compound within Asparagus filicinus remain largely uncharacterized.
Research Directions:
Pathway Mapping: Comprehensive studies are needed to map the complete biosynthetic pathway of this compound, from precursor sterols to the final glycosylated product. This would involve identifying key intermediates and the enzymes that catalyze each step.
Enzyme Identification and Characterization: Research should focus on identifying and characterizing the specific enzymes involved, such as glycosyltransferases, oxidases, and cyclases, that are responsible for constructing the furostanol skeleton and attaching the sugar moieties. This could involve transcriptomic and proteomic analyses of Asparagus filicinus at different developmental stages.
Genetic Engineering: Once key biosynthetic genes are identified, exploring heterologous expression in microbial hosts could enable the production of this compound or its precursors, facilitating further mechanistic studies and potentially leading to engineered biosynthesis for sustainable production.
Identified Gaps:
Lack of detailed knowledge regarding the specific enzymes governing the glycosylation patterns and side-chain modifications unique to this compound.
The regulatory mechanisms controlling the expression of these biosynthetic genes in response to environmental or developmental cues are unknown.
The precise origin of the sterol precursor and the initial steps of its conversion into the furostanol framework in Asparagus filicinus are not fully elucidated.
Development of Advanced Synthetic Methodologies for Complex Analog Generation
The complex structure of this compound, featuring multiple chiral centers and glycosidic linkages, presents significant challenges for its total chemical synthesis. Developing efficient and scalable synthetic methodologies is crucial for generating analogs with modified structures to probe structure-activity relationships (SAR) and potentially enhance biological efficacy or physicochemical properties.
Research Directions:
Total Synthesis Strategies: The development of novel, stereoselective synthetic routes for the furostanol aglycone and subsequent glycosylation strategies are required. This could involve exploring modern catalytic methods, protecting group strategies, and glycosylation techniques.
Analog Library Synthesis: Once a viable synthetic route is established, efforts should be directed towards synthesizing a library of this compound analogs. Modifications could include altering the sugar residues, changing the aglycone structure, or introducing functional groups at specific positions.
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations could offer a more efficient route to complex saponins and their analogs, leveraging the specificity of enzymes for certain steps.
Identified Gaps:
The absence of a reported total synthesis for this compound or closely related furostanol saponins in the literature.
Limited availability of efficient and stereoselective methods for constructing the furostanol core and attaching its complex oligosaccharide chains.
A lack of systematic exploration into the synthesis of this compound analogs to understand how structural modifications impact biological activity.
Comprehensive Elucidation of Broader Mechanistic Networks through Systems Biology Approaches
While some studies have indicated cytotoxic activity for related steroidal saponins researchgate.net, the precise molecular targets and downstream cellular pathways influenced by this compound are not well understood. Systems biology approaches, integrating omics data with computational modeling, are essential for deciphering these complex interactions.
Research Directions:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and transcriptomics/proteomics profiling after this compound treatment can help identify its direct molecular targets within cells.
Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways (e.g., apoptosis, cell cycle regulation, inflammatory pathways) using transcriptomics, proteomics, and metabolomics.
Network Modeling: Developing computational models that integrate these omics data to represent the complex biological networks affected by this compound. This can reveal emergent properties and predict how the compound influences cellular behavior.
Identified Gaps:
A significant gap exists in understanding the specific molecular targets and mechanisms of action of this compound at a cellular and molecular level.
The broader cellular and physiological consequences of this compound exposure, beyond direct cytotoxicity, are largely unknown.
The integration of diverse biological data (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive mechanistic models for this compound is yet to be undertaken.
Design and Application of Novel Research Probes and Chemical Tools based on this compound
The unique structural features and potential bioactivity of this compound make it a candidate for developing specialized chemical probes. Such probes are invaluable for visualizing molecular interactions, tracking biological processes, and validating therapeutic targets.
Research Directions:
Fluorescent/Biotinylated Probes: Synthesizing derivatives of this compound that are tagged with fluorescent markers or biotin. These probes could be used to visualize its cellular uptake, localization, and binding to potential targets.
Activity-Based Probes (ABPs): If specific enzymes are identified as targets, developing ABPs based on the this compound scaffold could allow for the visualization and quantification of target enzyme activity in complex biological samples.
Affinity Chromatography Ligands: Immobilizing this compound or its derivatives onto solid supports can create affinity matrices for purifying its binding partners from cellular extracts, aiding in target identification.
Identified Gaps:
No chemical probes or affinity ligands derived from this compound have been reported for studying its biological interactions.
The potential of this compound as a scaffold for developing targeted inhibitors or activators of specific biological pathways remains unexplored.
The development of tools to specifically track or manipulate this compound within biological systems is lacking.
Integration with Cheminformatics and Artificial Intelligence for Predictive Modeling of Furostanol Saponin (B1150181) Activity
The application of cheminformatics and artificial intelligence (AI) offers powerful tools for accelerating the discovery and optimization of natural products like this compound. Predictive modeling can help identify promising analogs and understand SAR without extensive experimental synthesis.
Research Directions:
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for this compound and related furostanol saponins, using existing biological activity data (if available) or predicted activities. This can guide the design of analogs with improved properties.
Machine Learning for Target Prediction: Utilizing machine learning algorithms to predict potential biological targets or pathways that this compound might interact with, based on its chemical structure and similarity to known bioactive compounds.
Virtual Screening and Library Design: Employing cheminformatics tools for virtual screening of large compound libraries to identify molecules with similar structural motifs to this compound that may possess enhanced or novel activities. AI can also assist in designing novel, diverse libraries of furostanol saponin analogs.
Identified Gaps:
Limited availability of comprehensive, curated datasets for this compound and related furostanol saponins suitable for robust QSAR or machine learning model development.
The potential of AI and cheminformatics to predict the bioactivity, toxicity, or pharmacokinetic properties of this compound and its analogs has not been explored.
A lack of established computational workflows for analyzing and predicting the behavior of complex saponin structures.
Investigations into the Chemical Ecology of this compound within its Botanical Source
Understanding the role of this compound within Asparagus filicinus can provide insights into its ecological functions, such as defense against herbivores or pathogens, or its involvement in plant-microbe interactions. This area is crucial for a holistic understanding of the compound.
Research Directions:
Ecological Role Studies: Investigating whether this compound acts as a defense compound against specific pests or pathogens of Asparagus filicinus. This could involve bioassays with relevant organisms.
Distribution and Variation: Studying the variation in this compound content across different parts of the plant, at different growth stages, and under various environmental conditions (e.g., soil type, light exposure, stress).
Plant-Microbe Interactions: Exploring whether this compound influences the rhizosphere microbiome or symbiotic relationships of Asparagus filicinus.
Identified Gaps:
The ecological function of this compound within Asparagus filicinus is unknown; its role in plant defense or other ecological interactions has not been investigated.
Data on the variability of this compound production in response to environmental factors or its distribution within the plant is scarce.
The potential interactions of this compound with the plant's associated microbial communities are unexplored.
By addressing these research directions and filling the identified knowledge gaps, future studies can significantly advance our understanding of this compound, potentially revealing novel therapeutic agents and a deeper appreciation for its role in the natural world.
Q & A
Q. What are the standard protocols for isolating and characterizing Filicinoside B from natural sources?
Methodological Answer:
- Extraction : Use polar solvents (e.g., methanol/water) for initial extraction, followed by chromatographic techniques like HPLC or column chromatography for purification. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
- Characterization : Compare spectroscopic data with literature values for known saponins. For novel derivatives, conduct 2D-NMR (COSY, HSQC) and X-ray crystallography if possible .
- Best Practice: Include negative controls (e.g., solvent-only extracts) to rule out contamination .
Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?
Methodological Answer:
- In vitro models : Use cell lines relevant to the hypothesized mechanism (e.g., cancer cells for cytotoxicity assays). Standardize protocols with positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values. Replicate experiments ≥3 times to assess variability .
- Data Validation: Confirm target engagement using molecular docking or siRNA knockdowns if mechanisms are unclear .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported pharmacological effects across studies?
Methodological Answer:
- Meta-analysis : Systematically compare studies using PRISMA guidelines. Assess variables like dosage, cell lines, and assay conditions (e.g., hypoxia vs. normoxia) .
- Mechanistic follow-up : Use transcriptomics/proteomics to identify context-dependent pathways (e.g., ROS modulation in cancer vs. normal cells) .
- Pitfall Avoidance: Address publication bias by including unpublished datasets from repositories like Open Science Framework .
Q. How can researchers optimize experimental designs for studying this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Derivative synthesis : Modify functional groups (e.g., glycosylation sites) and test analogs in parallel. Use QSAR models to predict bioactivity .
- High-throughput screening : Employ microplate assays with robotic liquid handlers to test 100s of derivatives. Validate hits via orthogonal assays (e.g., SPR for binding affinity) .
- Documentation: Provide full synthetic routes and characterization data in supplementary materials to ensure reproducibility .
Q. What methodologies validate this compound’s synergistic effects with other compounds in combinatorial therapies?
Methodological Answer:
- Loewe additivity model : Test combinations in fixed ratios and calculate combination indices (CI <1 indicates synergy) .
- Mechanistic studies : Use RNA-seq to identify co-targeted pathways (e.g., apoptosis and autophagy). Validate with CRISPR-Cas9 knockout models .
- Ethical Considerations: Preclinical trials must adhere to ARRIVE guidelines for animal welfare .
Data Analysis & Interpretation
Q. How should researchers address variability in this compound’s pharmacokinetic data across species?
Methodological Answer:
- Compartmental modeling : Use Phoenix WinNonlin to fit data to one-/two-compartment models. Adjust for species-specific factors (e.g., metabolic enzyme expression) .
- Interspecies scaling : Apply allometric equations to predict human pharmacokinetics from rodent data .
- Reproducibility: Share raw LC-MS/MS datasets via platforms like MetaboLights .
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent toxicity in longitudinal studies?
Methodological Answer:
- Mixed-effects models : Account for inter-individual variability and repeated measurements. Use R packages (e.g.,
nlme) for analysis . - Benchmark dose (BMD) modeling : Estimate toxicity thresholds with EPA’s BMDS software .
- Transparency: Report confidence intervals and p-values without cherry-picking data .
Experimental Design & Validation
Q. How can researchers formulate hypotheses about this compound’s mechanisms using incomplete literature?
Methodological Answer:
- Hypothesis generation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use tools like STRING for pathway enrichment analysis of omics data .
- Iterative testing : Design pilot studies to refine hypotheses (e.g., siRNA screens to prioritize targets) .
- Literature Gaps: Cite conflicting findings explicitly and propose reconciliation experiments .
Q. What validation steps are critical when reporting this compound’s efficacy in animal models?
Methodological Answer:
- Blinded studies : Randomize treatment groups and use third-party assessors to reduce bias .
- Histopathological validation : Correlate efficacy with tissue biomarkers (e.g., Ki-67 for tumor proliferation) .
- Ethical Compliance: Obtain IACUC approval and include protocol IDs in publications .
Cross-Disciplinary Considerations
Q. How can computational chemistry enhance this compound’s target identification?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against structural databases (e.g., PDB). Validate with molecular dynamics simulations (GROMACS) .
- Network pharmacology : Construct compound-target-disease networks using Cytoscape .
- Open Science: Deposit docking parameters and scripts in GitHub for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
